molecular formula C25H19N3O4S B5328242 TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE

TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE

Cat. No.: B5328242
M. Wt: 457.5 g/mol
InChI Key: GIMNIHFVPJRJMD-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE is a complex organic compound that features an indole moiety, a nitrophenyl group, and a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinoline precursors, followed by the introduction of the nitrophenyl group through nitration reactions. The final step often involves the formation of the ethenesulfonyl linkage under specific conditions, such as the use of strong acids or bases and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the indole and quinoline moieties suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests that it may have activity against certain diseases or conditions, and it could be used as a lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE involves its interaction with specific molecular targets. The indole and quinoline moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indol-3-yl)-1-(2-nitrophenyl)ethanone
  • 1-(2-(3-Nitrophenyl)ethenyl)-2H-quinoline
  • 3-(2-(3-Nitrophenyl)ethenyl)-1H-indole

Uniqueness

TRANS-2-(1H-INDOL-3-YL)-1-(2-(3-NITRO-PH)-ETHENESULFONYL)-1,2-2H-QUINOLINE is unique due to its combination of the indole, nitrophenyl, and quinoline moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c29-28(30)20-8-5-6-18(16-20)14-15-33(31,32)27-24-11-4-1-7-19(24)12-13-25(27)22-17-26-23-10-3-2-9-21(22)23/h1-17,25-26H/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMNIHFVPJRJMD-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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